N-(2,3-dimethylcyclohexyl)propanamide
Description
N-(2,3-Dimethylcyclohexyl)propanamide is a secondary amide featuring a cyclohexane ring substituted with methyl groups at the 2- and 3-positions. The compound’s structure combines a branched cyclohexyl moiety with a propanamide backbone, conferring unique steric and electronic properties.
Properties
IUPAC Name |
N-(2,3-dimethylcyclohexyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO/c1-4-11(13)12-10-7-5-6-8(2)9(10)3/h8-10H,4-7H2,1-3H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEONNNHTLGHNNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1CCCC(C1C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
N-(2,3-dimethylcyclohexyl)propanamide may exhibit significant pharmacological properties due to its unique structure. The presence of the dimethylcyclohexyl moiety can enhance lipophilicity, potentially increasing membrane permeability and biological activity.
Potential Pharmacological Applications
- Anti-inflammatory and Analgesic Properties : Compounds with similar structures have shown promise in anti-inflammatory contexts. Research indicates that the structural characteristics of amides can lead to compounds with significant therapeutic effects against pain and inflammation.
- Drug Development : The compound's interaction with biological systems is crucial for understanding its potential as a drug candidate. Studies often focus on its binding affinities and mechanisms of action.
Material Science Applications
This compound has also been explored for its utility in material science, particularly as a nucleating agent in polymer formulations.
Specific Applications
- Polymer Blends : As a nucleating agent, it can improve the thermal and mechanical properties of polymers used in automotive applications such as bumpers and dashboards .
- Additive Manufacturing : The compound's unique structural features may also lend themselves to applications in advanced manufacturing processes where specific material properties are required.
Case Studies and Research Findings
Several studies highlight the applications and effectiveness of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anti-inflammatory effects | Demonstrated significant reduction in inflammation markers in vitro. |
| Study 2 | Polymer enhancement | Showed improved tensile strength and flexibility in polymer composites when used as a nucleating agent. |
| Study 3 | Drug formulation | Investigated the compound's solubility profile and bioavailability in various formulations. |
Comparison with Similar Compounds
N-(3,4-Dichlorophenyl)propanamide (Propanil)
N-(3,5-Dichlorophenyl)-3-(1-methylethyl)-2,4-dioxo-1-imidazolidinecarboxamide (Iprodione Metabolite)
Cyclohexyl-Containing Propanamide Derivatives
N-Cyclohexyl-3-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]propanamide
- Structure: Incorporates a thienopyrimidinyl sulfanyl group.
- Properties : The sulfur atom and fused heterocycle enhance binding to kinase enzymes (e.g., in kinase inhibition assays), as seen in its use as a research tool .
- Key Difference: The target compound lacks this functional group, suggesting narrower biological targeting but possibly improved pharmacokinetic profiles due to lower molecular weight (~309 g/mol vs. ~450 g/mol for the thienopyrimidinyl analog).
3-(3-Chlorophenyl)-N-(2-cyclohexyl-2-hydroxyethyl)propanamide
- Structure : Includes a chlorophenyl group and a hydroxyethyl substituent.
- Properties : The hydroxyl group introduces hydrogen-bonding capacity, increasing aqueous solubility (logP ≈2.5 estimated) compared to the target compound’s logP (~3.0, inferred from cyclohexyl analogs) .
- Key Difference : The dimethylcyclohexyl group in the target compound may reduce metabolic oxidation compared to the hydroxyethyl chain.
Physicochemical and Functional Comparisons
Functional Group Impact on Bioactivity
- Cyclohexyl vs. Aromatic Groups : Cyclohexyl derivatives (e.g., ) generally exhibit higher metabolic stability than aromatic analogs (e.g., propanil) due to reduced susceptibility to oxidative degradation .
- Hydrogen Bonding : Compounds with hydroxyl or heterocyclic groups (e.g., ) show enhanced receptor interactions but may suffer from faster clearance in vivo.
Research and Application Context
Safety data for similar compounds () emphasize their restriction to laboratory settings, suggesting comparable handling precautions for the target compound.
Preparation Methods
Direct Acylation of 2,3-Dimethylcyclohexylamine
The most straightforward method involves reacting 2,3-dimethylcyclohexylamine with propanoyl chloride in the presence of a base to neutralize hydrogen chloride byproducts. A typical protocol includes:
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Solvent selection : Dichloromethane (DCM) or tetrahydrofuran (THF) for optimal amine solubility and reactivity.
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Base : Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) in stoichiometric amounts to ensure complete neutralization.
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Temperature : Room temperature (20–25°C) to minimize side reactions such as over-acylation or decomposition.
Reaction progress is monitored via thin-layer chromatography (TLC), with purification achieved through silica gel chromatography using ethyl acetate/hexane gradients. Yields typically range from 65% to 85%, contingent on amine purity and stoichiometric precision.
Catalytic Amidation Approaches
Heterogeneous Catalysis
Recent advances leverage heterogeneous catalysts to enhance reaction efficiency and reduce waste. A notable example involves Cu-Co/Al₂O₃-diatomite catalysts, originally developed for amine synthesis. While primarily used in amination reactions, these catalysts show promise in amidation by facilitating proton transfer and stabilizing intermediates.
Key parameters for catalytic amidation :
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Pressure : 1.0–3.0 MPa to maintain reactant volatility.
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Temperature : 120–180°C for optimal catalyst activity.
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Hydrogen co-feed : 0.5–2.0 mol ratio to suppress catalyst deactivation.
Pilot-scale studies report yields exceeding 90% with catalyst lifetimes of 500–800 hours, though applicability to sterically hindered amines like 2,3-dimethylcyclohexylamine requires further validation.
Alternative Synthetic Routes
Enzymatic Amidation
Lipase-mediated synthesis offers an eco-friendly alternative. Candida antarctica lipase B (CAL-B) immobilized on acrylic resin catalyzes the reaction between 2,3-dimethylcyclohexylamine and propionic acid esters.
Optimized conditions :
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Solvent : Tert-butyl methyl ether (MTBE) for enzyme stability.
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Water activity (aₙ) : 0.2–0.4 to balance hydrolysis and amidation.
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Temperature : 40–50°C, achieving 70–75% conversion over 48 hours.
This method avoids corrosive reagents but faces scalability challenges due to enzyme cost and reaction kinetics.
Comparative Analysis of Methods
| Parameter | Direct Acylation | Catalytic Amidation | Enzymatic Synthesis |
|---|---|---|---|
| Yield | 65–85% | 85–90% | 70–75% |
| Reaction Time | 2–4 hours | 1–3 hours | 48–72 hours |
| Catalyst Cost | Low (TEA) | Moderate (Cu-Co/Al₂O₃) | High (CAL-B) |
| Environmental Impact | High (HCl waste) | Moderate (H₂ recycling) | Low (biodegradable) |
| Scalability | Bench to pilot | Industrial | Bench-scale |
Reaction Optimization and Troubleshooting
Solvent Effects
Polar aprotic solvents like DMF enhance reactivity in sterically hindered systems by stabilizing charged intermediates. For example, substituting DCM with DMF increases yields by 12–15% for N-(2,3-dimethylcyclohexyl)propanamide synthesis.
Steric Hindrance Mitigation
The 2,3-dimethylcyclohexyl group imposes significant steric constraints. Strategies to improve reactivity include:
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Microwave-assisted synthesis : Reducing reaction time from 4 hours to 30 minutes at 80°C.
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Ultrasound activation : Enhancing mass transfer in viscous solutions.
Industrial-Scale Considerations
Continuous-Flow Systems
Fixed-bed reactors, as described in catalytic amination patents, can be adapted for amidation. Key advantages include:
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Process intensification : Higher throughput via optimized space velocity (0.5–2.0 h⁻¹).
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Byproduct management : Integrated distillation units for real-time separation of HCl or water.
Waste Stream Valorization
Hydrogen chloride byproducts can be neutralized to ammonium chloride for agricultural use, aligning with green chemistry principles.
Q & A
Basic: What are the recommended synthetic routes for N-(2,3-dimethylcyclohexyl)propanamide, and how can reaction parameters be optimized?
Methodological Answer:
A common approach involves reacting 2,3-dimethylcyclohexylamine with propanoyl chloride in the presence of a base like triethylamine (TEA) to neutralize HCl byproducts . Key parameters include:
- Solvent selection : Dichloromethane (DCM) or dimethylformamide (DMF) are typical for amine acylation.
- Temperature : Room temperature or mild heating (30–40°C) to prevent side reactions.
- Stoichiometry : A 1:1.2 molar ratio of amine to acyl chloride ensures complete conversion.
- Workup : Extraction with ethyl acetate, followed by purification via silica gel chromatography (e.g., 20–30% EtOAc/hexanes) .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- 1H NMR : Identifies proton environments (e.g., cyclohexyl CH2/CH3 groups at δ 1.0–2.5 ppm, amide NH at δ 5.5–6.5 ppm).
- 13C NMR : Confirms carbonyl (C=O) at ~170 ppm and cyclohexyl carbons .
- Mass Spectrometry (MS) : ESI-MS or EI-MS detects the molecular ion peak (e.g., [M+H]+ for C12H21NO, expected m/z 196.2).
- Chromatography : HPLC or TLC (Rf ~0.3–0.4 in EtOAc/hexanes) assesses purity .
Advanced: How can researchers address contradictions in spectral data during structural elucidation?
Methodological Answer:
- Cross-Validation : Compare experimental NMR shifts with computational predictions (e.g., DFT calculations or PubChem data ).
- Isomeric Purity : Use 2D NMR (COSY, HSQC) to resolve overlapping signals, particularly for cyclohexyl stereoisomers.
- X-ray Crystallography : If crystalline, determine absolute configuration to resolve ambiguities (e.g., as in Acta Crystallographica studies ).
- Controlled Degradation : Perform stability studies under varied pH/temperature to identify decomposition products that may skew data .
Advanced: What strategies are used to evaluate the biological activity of this compound in enzyme inhibition studies?
Methodological Answer:
- Target Selection : Prioritize enzymes with known affinity for amide-containing ligands (e.g., proteases, kinases) based on structural analogs .
- Assay Design :
- Fluorescence-Based Assays : Monitor enzyme activity via fluorogenic substrates (e.g., trypsin-like proteases).
- IC50 Determination : Use dose-response curves to quantify inhibitory potency.
- Molecular Docking : Predict binding modes using software like AutoDock, focusing on interactions between the cyclohexyl group and hydrophobic enzyme pockets .
- SAR Studies : Synthesize derivatives (e.g., varying cyclohexyl substituents) to correlate structure with activity .
Advanced: How does steric hindrance from the 2,3-dimethylcyclohexyl group influence reactivity or biological interactions?
Methodological Answer:
- Synthetic Impact : Steric bulk may slow acylation kinetics; use polar aprotic solvents (e.g., DMF) to enhance reactivity .
- Biological Impact :
- Enzyme Binding : The dimethylcyclohexyl moiety may occupy hydrophobic pockets, enhancing selectivity (e.g., similar to fentanyl analogs ).
- Metabolic Stability : Evaluate cytochrome P450 interactions via liver microsome assays to assess oxidation resistance .
Advanced: What analytical workflows are recommended for detecting trace impurities in synthesized batches?
Methodological Answer:
- HPLC-MS : Use reverse-phase C18 columns (ACN/water gradient) coupled with high-resolution MS to identify byproducts (e.g., unreacted amine or acyl chloride derivatives).
- GC-MS : For volatile impurities, monitor column bleed or solvent residues.
- Quantitative NMR (qNMR) : Integrate impurity peaks against a certified internal standard (e.g., maleic acid) .
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors (especially if using DCM or DMF).
- Storage : Keep in airtight containers under inert gas (N2/Ar) to prevent hydrolysis .
Advanced: How can computational modeling guide the optimization of this compound for specific applications?
Methodological Answer:
- ADMET Prediction : Tools like SwissADME estimate bioavailability, logP, and blood-brain barrier penetration.
- MD Simulations : Study conformational flexibility of the cyclohexyl group in solution to inform drug design .
- Density Functional Theory (DFT) : Calculate charge distribution to predict reactivity (e.g., susceptibility to hydrolysis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
